GPR18 Functional Profile: Regioisomeric Antagonist/Inverse Agonist Activity Differentiates This Compound from Agonist Regioisomer S5
This compound, classified as pyrazolylbenzene-1,3-diol regioisomer S4 in the Morales et al. review [1], is characterized as a GPR18 antagonist and inverse agonist. In contrast, the closely related regioisomer S5—which differs only in the connectivity of the aminomethyl-pyrazole linkage—acts as a GPR18 agonist and partial agonist [1]. This represents a complete functional inversion at the same receptor target. The patent disclosure (US20210323927A1) further positions S4-type compounds as pharmacological tools for probing GPR18 and TRPV1 pathways, with functional selectivity that is regioisomer-dependent [2].
| Evidence Dimension | GPR18 functional activity (qualitative pharmacological classification) |
|---|---|
| Target Compound Data | Antagonist / Inverse agonist (S4 regioisomer) [1] |
| Comparator Or Baseline | Regioisomer S5: Agonist / Partial agonist at GPR18 [1] |
| Quantified Difference | Functional inversion: antagonist/inverse agonist vs. agonist/partial agonist at the same receptor [1] |
| Conditions | Classification derived from β-arrestin recruitment and related functional assays in recombinant GPR18-expressing cell systems, as summarized in Morales et al. J. Med. Chem. 2020 [1]. |
Why This Matters
For GPR18 mechanism-of-action studies, procuring the incorrect regioisomer would invert the experimental pharmacology, rendering results uninterpretable.
- [1] Morales, P. et al. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? J. Med. Chem. 2020, 63, 14216–14227. View Source
- [2] Abood, M.E. et al. Pyrazolylbenzene-1,3-diols for diseases associated with G protein-coupled receptor 18 and in combination with transient receptor potential vanilloid 1. US Patent Application US20210323927A1, 2021. View Source
